6-Bromo-5-nitroindolin-2-one

Anticancer HeLa Cytotoxicity

6-Bromo-5-nitroindolin-2-one (CAS 557093-47-7) is a doubly functionalized 2-indolinone (oxindole) derivative bearing an electron-withdrawing nitro group at position 5 and a halogen (bromine) at position 6 on the fused phenyl ring. The 2-indolinone scaffold is recognized as a privileged ATP-mimetic core for protein kinase inhibition, with numerous analogues progressing into clinical evaluation for oncology indications.

Molecular Formula C8H5BrN2O3
Molecular Weight 257.04 g/mol
CAS No. 557093-47-7
Cat. No. B1336644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-nitroindolin-2-one
CAS557093-47-7
Molecular FormulaC8H5BrN2O3
Molecular Weight257.04 g/mol
Structural Identifiers
SMILESC1C2=CC(=C(C=C2NC1=O)Br)[N+](=O)[O-]
InChIInChI=1S/C8H5BrN2O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1,3H,2H2,(H,10,12)
InChIKeyODXRNFSDBWGNEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-nitroindolin-2-one (CAS 557093-47-7): Core Indolinone Building Block for Kinase-Targeted Medicinal Chemistry and NOS Inhibitor Development


6-Bromo-5-nitroindolin-2-one (CAS 557093-47-7) is a doubly functionalized 2-indolinone (oxindole) derivative bearing an electron-withdrawing nitro group at position 5 and a halogen (bromine) at position 6 on the fused phenyl ring . The 2-indolinone scaffold is recognized as a privileged ATP-mimetic core for protein kinase inhibition, with numerous analogues progressing into clinical evaluation for oncology indications [1]. The presence of both substituents endows the molecule with synthetic versatility: the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), while the nitro group provides both a hydrogen-bond acceptor and a precursor to primary amines, enabling orthogonal functionalization strategies that are inaccessible to mono-substituted analogues .

Why 6-Bromo-5-nitroindolin-2-one Cannot Be Replaced by Generic Indolinone Analogs: Evidence of Substituent-Dependent Biological and Synthetic Performance


The indolin-2-one scaffold is a privileged structure in kinase drug discovery, but its biological activity and chemical reactivity are exquisitely sensitive to the nature and position of aromatic substituents [1]. The combination of a 5-nitro and 6-bromo group in this compound creates a unique electronic and steric profile that cannot be replicated by generic analogues such as unsubstituted indolin-2-one, 5-nitroindolin-2-one, or 6-bromoindolin-2-one alone. The electron-withdrawing nitro group at position 5 significantly alters the electron density of the phenyl ring, modulating the compound's hydrogen-bonding capacity and interaction with kinase hinge regions . The bromine at position 6 allows for transition-metal-catalyzed diversification strategies (Suzuki coupling, Buchwald-Hartwig amination) that are essential for constructing libraries of kinase-targeted compounds, while simultaneously providing steric bulk that can enhance selectivity in biological systems . The following evidence quantifies these differentiating properties.

6-Bromo-5-nitroindolin-2-one Procurement Evidence: Quantified Differentiation Against Indolinone Analogues in Antitumor and NOS Inhibition Models


6-Bromo-5-nitroindolin-2-one Exhibits Potent Antiproliferative Activity in HeLa Cells with an IC50 of Approximately 5 µM, Surpassing Unsubstituted Indolin-2-one

In HeLa cervical cancer cells, the target compound demonstrates significant antiproliferative activity with a reported IC50 value of approximately 5 µM. This contrasts sharply with unsubstituted indolin-2-one, which shows no appreciable cytotoxicity at comparable concentrations, representing an estimated potency improvement of >10-fold attributed to the presence of the nitro and bromo substituents .

Anticancer HeLa Cytotoxicity Indolinone

6-Bromo-5-nitroindolin-2-one Demonstrates Subtype-Selective NOS Inhibition, with an IC50 of 210 nM Against Human iNOS, Differentiating It from Non-Halogenated Analogues

In enzymatic assays against human nitric oxide synthase (NOS) isoforms, the target compound inhibits inducible NOS (iNOS) with an IC50 of 210 nM. Importantly, it displays 2.5-fold selectivity for iNOS over neuronal NOS (nNOS, IC50 = 530 nM) and 3.9-fold selectivity over endothelial NOS (eNOS, IC50 = 810 nM) [1]. This selectivity profile is characteristic of halogenated indolinone derivatives and is not observed with the non-halogenated 5-nitroindolin-2-one scaffold, which typically shows much weaker and non-selective NOS inhibition [2].

Nitric Oxide Synthase iNOS Selectivity Inflammation

Dual Bromo-Nitro Substitution Enables Orthogonal Chemical Diversification via Sequential Cross-Coupling and Nitro Reduction, a Synthetic Advantage Over Mono-Functionalized Analogues

The target compound possesses two chemically orthogonal functional groups that enable sequential derivatization: (1) the 6-bromo substituent undergoes palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions to introduce aryl, amino, or alkenyl groups, and (2) the 5-nitro group can be selectively reduced to a primary amine for subsequent amide coupling, sulfonamide formation, or reductive alkylation. This dual orthogonal reactivity is not available in the mono-substituted analogues 6-bromoindolin-2-one (lacks the nitro handle) or 5-nitroindolin-2-one (lacks the bromo cross-coupling handle) .

Synthetic Chemistry Cross-Coupling Building Block Diversification

Halogen-Specific Electronic Effects: The 6-Bromo Substituent Modulates Indolinone Scaffold Electron Density to a Greater Extent Than 6-Chloro, Potentially Enhancing Kinase ATP-Binding Site Affinity

The 6-bromo substituent in the target compound provides a larger atomic radius and greater polarizability compared to the 6-chloro analogue, which can enhance halogen bonding interactions with kinase hinge residues and improve π-stacking. Review of kinase SAR studies for indolinone-based inhibitors indicates that brominated derivatives consistently exhibit 2–5-fold lower IC50 values against VEGFR-2 and c-Kit kinases compared to their chlorinated counterparts [1]. While direct comparative data for this specific compound pair are lacking, the class-level trend supports the selection of the 6-bromo variant when maximizing target engagement is a priority [1].

Electronic Effects Halogen Bonding Kinase Inhibition SAR

Optimal Application Scenarios for 6-Bromo-5-nitroindolin-2-one Based on Quantified Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis

Medicinal chemistry teams constructing focused libraries targeting receptor tyrosine kinases (VEGFR, FGFR, PDGFR, c-Kit) can leverage the dual orthogonal reactive handles of 6-bromo-5-nitroindolin-2-one for rapid parallel synthesis. The 6-Br enables Suzuki coupling to introduce diverse aryl/heteroaryl groups, while the 5-NO2 can be reduced and further derivatized, doubling the accessible chemical space compared to mono-functionalized building blocks .

Selective iNOS Inhibitor Development for Inflammatory Disease

The compound's demonstrated iNOS inhibition (IC50 = 210 nM) with 2.5–3.9-fold selectivity over nNOS and eNOS makes it a privileged starting point for developing anti-inflammatory agents. Its selectivity profile reduces the risk of cardiovascular side effects associated with eNOS inhibition, providing a cleaner pharmacological tool compound for in vivo proof-of-concept studies [1].

Anticancer Lead Optimization Against Cervical Carcinoma

With an IC50 of ~5 µM in HeLa cells, 6-bromo-5-nitroindolin-2-one represents a promising hit for lead optimization programs targeting cervical cancer. The compound's well-defined substitution pattern enables systematic SAR exploration through iterative coupling and reduction chemistry, allowing rapid potency improvement through focused library synthesis .

Chemical Biology Probe Development

The dual-handle architecture and established NOS inhibition profile position this compound as an ideal precursor for developing chemical biology probes. The 5-nitro group can be reduced to a primary amine for conjugation with affinity tags (biotin) or fluorescent reporters, while the 6-bromo substituent can simultaneously be functionalized to optimize target engagement, enabling the creation of bifunctional probe molecules for target identification and mechanism-of-action studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-nitroindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.